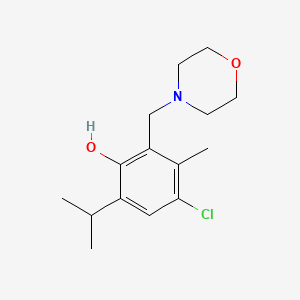
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a morpholinomethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol typically involves multiple steps. One common method includes the chlorination of 3-methylphenol (m-cresol) to introduce the chloro group at the 4-position. This is followed by the alkylation of the phenol ring with isopropyl and methyl groups. Finally, the morpholinomethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and morpholinomethyl groups can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: A simpler phenol derivative with similar antimicrobial properties.
4-Chloro-3,5-dimethylphenol: Another phenol derivative with enhanced antimicrobial activity due to additional methyl groups.
Uniqueness
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications where other phenol derivatives may not be as effective.
Propiedades
Número CAS |
46984-58-1 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-2-(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-4-6-19-7-5-17/h8,10,18H,4-7,9H2,1-3H3 |
Clave InChI |
TZOHETQYVQSHIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1CN2CCOCC2)O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


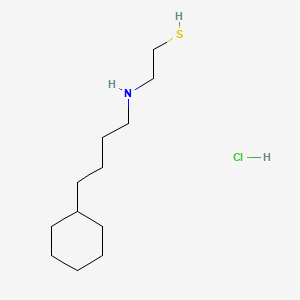
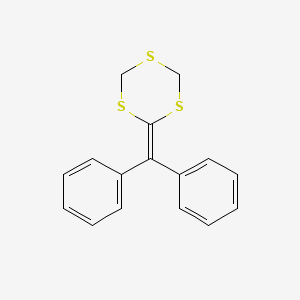

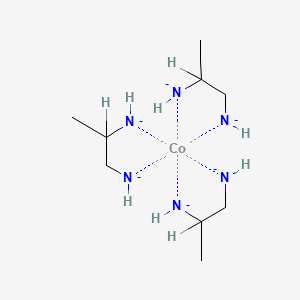
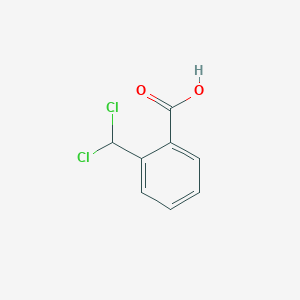
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
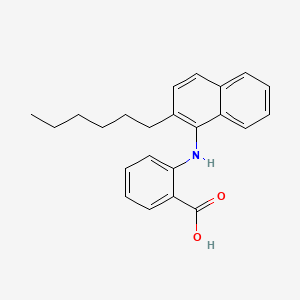
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)
![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
